Cas no 1449475-23-3 (benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate)

Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate is a specialized organic compound featuring a benzodiazole core functionalized with a bromo substituent and a carbamate-protected amine group. Its structural complexity makes it valuable in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The bromo group enhances reactivity for further derivatization, while the carbamate moiety provides stability under various synthetic conditions. This compound is particularly useful in the development of heterocyclic scaffolds for drug discovery, offering precise control over molecular modifications. Its well-defined purity and consistent performance make it a reliable choice for high-precision applications in organic synthesis and target-oriented research.
benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate structure
1449475-23-3 structure
商品名:benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate
CAS番号:1449475-23-3
MF:C18H18BrN3O2
メガワット:388.2584233284
CID:5619234
PubChem ID:86699106

benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • 1449475-23-3
    • ZQOATLQYEBXJHV-UHFFFAOYSA-N
    • EN300-28302446
    • Benzyl [1-(5-bromo-1H-benzimidazol-2-yl)-1-methylethyl]carbamate
    • benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
    • SCHEMBL15172720
    • benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate
    • インチ: 1S/C18H18BrN3O2/c1-18(2,16-20-14-9-8-13(19)10-15(14)21-16)22-17(23)24-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)
    • InChIKey: ZQOATLQYEBXJHV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)NC(C(C)(C)NC(=O)OCC1C=CC=CC=1)=N2

計算された属性

  • せいみつぶんしりょう: 387.05824g/mol
  • どういたいしつりょう: 387.05824g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 67Ų

benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28302446-0.25g
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
1449475-23-3 95.0%
0.25g
$1196.0 2025-03-19
Enamine
EN300-28302446-5g
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
1449475-23-3
5g
$3770.0 2023-09-07
Enamine
EN300-28302446-10g
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
1449475-23-3
10g
$5590.0 2023-09-07
Enamine
EN300-28302446-1.0g
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
1449475-23-3 95.0%
1.0g
$1299.0 2025-03-19
Enamine
EN300-28302446-5.0g
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
1449475-23-3 95.0%
5.0g
$3770.0 2025-03-19
Enamine
EN300-28302446-0.5g
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
1449475-23-3 95.0%
0.5g
$1247.0 2025-03-19
Enamine
EN300-28302446-0.05g
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
1449475-23-3 95.0%
0.05g
$1091.0 2025-03-19
Enamine
EN300-28302446-10.0g
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
1449475-23-3 95.0%
10.0g
$5590.0 2025-03-19
Enamine
EN300-28302446-0.1g
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
1449475-23-3 95.0%
0.1g
$1144.0 2025-03-19
Enamine
EN300-28302446-2.5g
benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate
1449475-23-3 95.0%
2.5g
$2548.0 2025-03-19

benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate 関連文献

benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamateに関する追加情報

Introduction to Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate (CAS No. 1449475-23-3)

Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1449475-23-3, belongs to the class of benzodiazole derivatives, which are well-known for their role in various therapeutic applications. The presence of a bromo substituent on the benzodiazole ring and the carbamate functional group attached to a propyl chain introduces specific interactions that make this molecule of considerable interest for further investigation.

The structure of Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate is characterized by a benzodiazole core, which is a well-studied scaffold in medicinal chemistry. The benzodiazole moiety is known for its ability to interact with central nervous system receptors, making it a valuable component in the development of drugs targeting anxiety, epilepsy, and other neurological disorders. The addition of a bromo atom at the 5-position of the benzodiazole ring can influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. Furthermore, the carbamate group at the 2-position introduces a polar moiety that can improve solubility and bioavailability, which are critical factors in drug design.

In recent years, there has been growing interest in benzodiazole derivatives due to their potential as pharmacological agents. Specifically, compounds with modifications at the 5-position have shown promise in preclinical studies as modulators of GABA-A receptors, which are involved in anxiety and sleep regulation. The bromo-substituted benzodiazoles have been particularly studied for their enhanced receptor binding affinity and altered pharmacokinetic profiles compared to their unsubstituted counterparts. This has led to several research groups exploring analogs such as Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate as candidates for novel therapeutic agents.

One of the most compelling aspects of Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate is its potential application in the treatment of neurological disorders. The benzodiazole core is known to exert its effects by enhancing GABAergic neurotransmission, which can lead to sedative, anxiolytic, and muscle relaxant properties. The specific modifications introduced in this compound may fine-tune its pharmacological profile, making it more effective or selective for certain indications. For instance, studies have shown that bromo-substituted benzodiazoles can exhibit improved binding to specific subtypes of GABA-A receptors, which could lead to more targeted therapeutic effects with potentially fewer side effects.

The synthesis of Benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yldicarboxamide involves several key steps that highlight the synthetic challenges associated with constructing complex heterocyclic structures. The process typically begins with the preparation of the benzodiazole precursor followed by functionalization at the 5-position with a bromo group. Subsequently, the introduction of the carbamate group at the 2-position requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the propyl chain attached to the carbamate group. These synthetic strategies underscore the importance of innovative methodologies in accessing novel pharmaceutical candidates.

Evaluation of Benzyl N-(5-Bromo-lH-l ,3-Benzodi ze l -Z -YI) propan -Z -yIcar bam ate (CAS No .1449475 -23 -3 ) has been conducted both in vitro and in vivo using various biochemical and pharmacological assays. In vitro studies have focused on assessing its interaction with GABA-A receptors and other relevant targets such as enzymes and transporters. Preliminary results suggest that this compound exhibits potent binding affinity for these targets, indicating its potential as a lead compound for further development. Additionally ,in vivo studies have been initiated to evaluate its behavioral effects in animal models relevant to anxiety and seizure disorders .These studies aim to provide insights into its therapeutic potential and safety profile before moving into clinical trials.

The development of new drugs is often hampered by issues related to drug resistance and side effects .The unique structural features o f Benz yl N -Z -(S -brom o-l H-l ,3 -ben zodi az ol -Z -YI ) pro pan -Z -yIca rba mate make s it an interesting candidate for addressing these challenges .For example ,the presence o f both bromo and carbamate groups may allow this compoun d t o interact with multiple targets or modulate existing pathways in novel ways .This could lead t o more effective treatment strategies or combinations that minimize resistance development .Furthermore ,the optimization o f physicochemical properties such as solubility ,metabolic stability ,and bioavailability will be crucial steps toward bringing this candidate closer t o clinical application.

The future direction s o f research on Benz yl N -(S -brom o-l H-l ,3 -ben zodi az ol-Z-YI ) pro pan-Z-yIca rba mate include further exploration o f its mechanis m o f action ,synthetic modification s t o improve pharmacological properties ,and preclinical testing i n larger animal models .Additionally ,investigation into possible clinical applications such as treating neurodegenerative diseases or cognitive impairments represents an exciting avenue for future work .Collaboration between academic researchers ,pharmaceutical companies ,and regulatory agencies will be essential t o advance this promising compound through all stages o f development .By leveraging cutting-edge technologies i n drug discovery an d development,Benz yl N -(S -brom o-l H-l ,3 -ben zodi az ol-Z-YI ) pro pan-Z-yIca rba mate has t he potential t o make significant contributions t o human health over time.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd